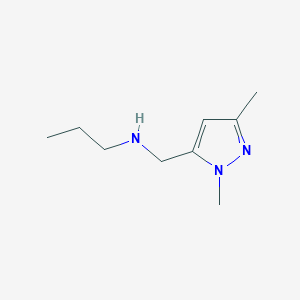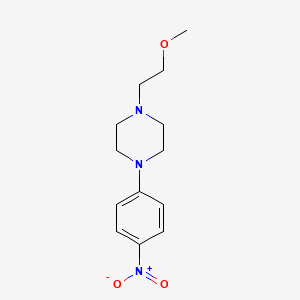![molecular formula C14H19N3O2 B11739606 2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11739606.png)
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a pyrazolylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxyphenol with formaldehyde and a pyrazole derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole moiety can interact with active sites through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-: Similar structure but with a propenyl group instead of a pyrazolylamino methyl group.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Contains an acetate group, making it more reactive in certain conditions.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Features a hydroxypropyl group, which can influence its solubility and reactivity.
Uniqueness
2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for designing molecules with targeted biological activities and specific chemical reactivity.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-methoxy-4-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)17-14(6-7-16-17)15-9-11-4-5-12(18)13(8-11)19-3/h4-8,10,15,18H,9H2,1-3H3 |
InChI Key |
ZRVMQQLVKMVKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739524.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739525.png)
![2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11739529.png)
amine](/img/structure/B11739533.png)
![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B11739548.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739550.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739554.png)



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739582.png)
![3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11739585.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739586.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739602.png)
